1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-
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Overview
Description
1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl- is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Preparation Methods
The synthesis of 1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl- can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyridazinones: These compounds have a pyridazine ring with different substituents and may exhibit different chemical and biological properties.
Phenylpyrazoles: These compounds contain a pyrazole ring with a phenyl group but lack the fused pyridazine ring.
The uniqueness of 1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl- lies in its specific ring structure and substituent pattern, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
131226-04-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-phenyl-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one |
InChI |
InChI=1S/C13H14N2O/c16-13-10-12(11-6-2-1-3-7-11)14-8-4-5-9-15(13)14/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
UHAVLYZSKJJZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)C=C(N2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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